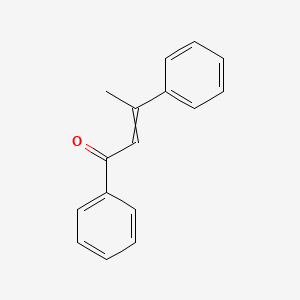

1,3-Diphenyl-2-buten-1-one

Vue d'ensemble

Description

1,3-Diphenyl-2-buten-1-one, also known as Dypnone or β-Methylchalcone, is an organic compound with the molecular formula C₁₆H₁₄O. It is a yellowish liquid with a specific gravity of 1.11 and a boiling point of 345°C. This compound is insoluble in water but soluble in alcohol and oils . It is used in various applications, including cosmetics and perfumes, where it acts as a sunscreening agent and slightly influences the odor of the preparation .

Méthodes De Préparation

1,3-Diphenyl-2-buten-1-one can be synthesized through the condensation of two moles of acetophenone using aluminum chloride as a catalyst in boiling xylene . Another method involves the preparation of 1,3-diphenyl-2-butene-1-one O-n-butyl oxime, where acetophenone is reacted with thionyl chloride under solvent-free conditions, followed by the addition of hydroxylamine hydrochloride, potassium hydroxide, n-butyl bromide, ethanol, and water . This method is advantageous for industrial production due to its simplicity, low energy consumption, and cost-effectiveness .

Analyse Des Réactions Chimiques

1,3-Diphenyl-2-buten-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl rings are substituted with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

In chemical research, 1,3-Diphenyl-2-buten-1-one serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of:

- Pyrroles : Heterocyclic compounds that are significant in pharmaceuticals.

- Pyrimidines : Essential components in nucleic acids and various medicinal compounds .

Biology

The biological activities of this compound have garnered considerable interest:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus .

- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation through multiple biochemical pathways .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and infections. Its ability to interact with biological molecules suggests potential for developing new drugs .

Cosmetics

In the cosmetics industry, this compound is utilized as:

- Sunscreening Agent : It helps protect skin from UV radiation.

- Fragrance Component : Its unique odor influences the scent profile of cosmetic products .

Coatings and Plastics

The compound is also used in industrial applications such as:

- Plasticizers : Enhancing flexibility in vinyl resins.

- Ultraviolet Absorbers : Protecting materials from UV degradation .

Case Study 1: Antimicrobial Activity

A study conducted by researchers demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell membranes.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. The specific pathways involved are currently under investigation .

Mécanisme D'action

The mechanism of action of 1,3-Diphenyl-2-buten-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1,3-Diphenyl-2-buten-1-one is similar to other chalcones, such as:

Chalcone: The parent compound of the chalcone family, with a similar structure but lacking the methyl group.

Flavonoids: A class of compounds with similar structural features and biological activities.

Stilbenes: Compounds with a similar phenyl-ethylene backbone but different functional groups.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Activité Biologique

1,3-Diphenyl-2-buten-1-one, commonly known as Dypnone, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₄O

- Molecular Weight : 222.28 g/mol

- Physical State : Yellowish liquid

- Boiling Point : Approximately 323.46°C (decomposes)

- Solubility : Insoluble in water; soluble in alcohol and oils

Synthesis

Dypnone can be synthesized through the Claisen-Schmidt condensation reaction between acetophenone and an aldehyde under acidic conditions. A common method involves using aluminum chloride as a catalyst in boiling xylene .

Antimicrobial Properties

Research indicates that Dypnone exhibits antimicrobial activity. It has been shown to have in vitro antibacterial effects against Staphylococcus aureus, suggesting its potential utility in treating bacterial infections .

Anticancer Activity

Dypnone has demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7). Studies have indicated that it can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells . The compound's structure allows it to interact with multiple biological targets, influencing cellular processes that may lead to cancer cell death.

The mechanism by which Dypnone exerts its biological effects is multifaceted:

- Interaction with Biological Molecules : Dypnone's structure enables it to interact with proteins and enzymes involved in biochemical pathways. This interaction may influence processes such as cell proliferation and apoptosis.

- Influence on Biochemical Pathways : The compound potentially affects signaling pathways related to inflammation and cancer progression, making it a candidate for further research in therapeutic applications.

Case Studies

-

Anticancer Study :

- A study evaluated the cytotoxic effects of Dypnone derivatives on MCF-7 breast cancer cells. Results showed significant cell death at varying concentrations, indicating its potential as an anticancer agent .

- Another study highlighted the structural modifications of Dypnone leading to enhanced cytotoxicity compared to standard chemotherapeutic agents like Tamoxifen .

- Antimicrobial Study :

Comparative Biological Activity

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| This compound (Dypnone) | Antimicrobial, Anticancer | Significant activity against cancer cells |

| Chalcone derivatives | Anticancer, Anti-inflammatory | Similar structural motifs with diverse activities |

| Flavokawain | Anticancer | Naturally occurring chalcone with potent effects |

| Isoliquiritigenin | Anti-inflammatory, Antioxidant | Known for protective effects on cells |

Propriétés

Numéro CAS |

495-45-4 |

|---|---|

Formule moléculaire |

C16H14O |

Poids moléculaire |

222.28 g/mol |

Nom IUPAC |

(Z)-1,3-diphenylbut-2-en-1-one |

InChI |

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12- |

Clé InChI |

PLELHVCQAULGBH-SEYXRHQNSA-N |

SMILES |

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

SMILES isomérique |

C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |

SMILES canonique |

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Apparence |

Solid powder |

Key on ui other cas no. |

495-45-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dypnone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dypnone?

A1: Dypnone, also known as 1,3-diphenyl-2-buten-1-one, has the molecular formula C16H14O and a molecular weight of 222.28 g/mol.

Q2: Are there any spectroscopic data available for dypnone?

A2: Yes, several studies report spectroscopic data for dypnone. For instance, researchers have utilized infrared spectroscopy to study the photo-enolization of dypnone. [] Additionally, structural assignments for dypnone derivatives have been made using spectral properties. []

Q3: Can you describe a method for synthesizing dypnone?

A3: Dypnone can be synthesized through various methods, including:

- Condensation of Acetophenone: Dypnone can be obtained by the self-condensation of acetophenone in the presence of acidic catalysts. Researchers have investigated this reaction using solid acid catalysts [] and nano-crystalline sulfated zirconia catalysts. []

- SO42−/Al-MCM-41 Mesoporous Molecular Sieves: These sieves have been explored as catalysts for dypnone synthesis. []

- Improved Synthesis of β-Methylchalcones: An improved synthesis method for 1,3-diphenyl-2-buten-1-ones (β-methylchalcones), including dypnone, has been reported. []

Q4: How does dypnone react in the presence of boron trifluoride?

A4: Dypnone undergoes bond cleavages in the presence of boron trifluoride (BF3) catalysts. This reaction yields benzoic acid (A-cleavage), 2,4,6-triphenylpyrylium fluoborate, and acetophenone (B-cleavage). The addition of inorganic acids, like phosphoric acid, has been found to significantly promote the formation of benzoic acid from dypnone in the presence of BF3. [, , , , ]

Q5: Can dypnone undergo rearrangements?

A5: Yes, dypnone has been shown to rearrange into 1,3,5-triarylbenzenes. The proposed mechanism involves an aldol-type self-condensation followed by intramolecular [2 + 2] cycloaddition and retro-[2 + 2] cycloaddition. This reaction proceeds under milder conditions compared to the direct cyclotrimerization of acetophenones to 1,3,5-triarylbenzenes. [, ]

Q6: Does dypnone participate in photochemical reactions?

A6: Yes, dypnone undergoes photo-oxidation in methanol with the assistance of metal salt catalysts. [] Additionally, ultraviolet irradiation of dypnone in methanol-d leads to the deuteration of its γ-methyl group, confirming its photo-enolization. []

Q7: How does dypnone behave as a ligand in organometallic chemistry?

A7: Dypnone can act as a ligand in organometallic complexes. Studies have investigated the kinetics and mechanism of mono- and di-olefin exchange reactions in five-coordinate iron(0) complexes containing dypnone as a ligand. []

Q8: What is known about the biological activity of dypnone derivatives?

A8: While dypnone itself has limited reported biological activity, its derivatives, particularly thiosemicarbazones and hydrazones, have shown potential as chemotherapeutic agents. These derivatives have exhibited inhibition of tumor growth in animal models and activity against Plasmodium berghei in infected mice. [, ]

Q9: What are the environmental implications of dypnone degradation?

A10: Recent research has identified dypnone and its degradation products, such as cis/trans-chalcone, trans-dypnone, 3-phenylpropiophenone, and dibenzoylmethane, as potential markers for polystyrene microplastic degradation in environmental samples like sand and silica. This discovery could contribute to developing screening methods for microplastics in the environment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.